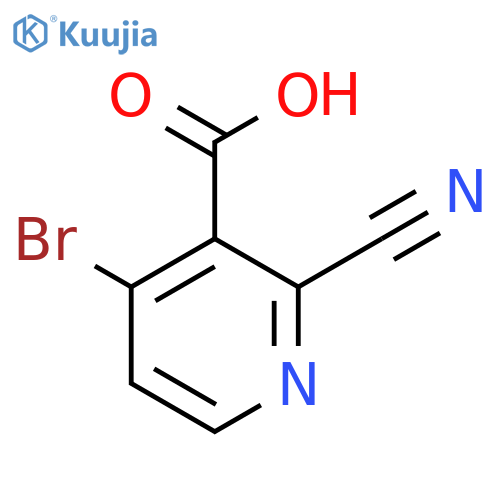Cas no 1269290-96-1 (4-Bromo-2-cyanonicotinic acid)

4-Bromo-2-cyanonicotinic acid structure
商品名:4-Bromo-2-cyanonicotinic acid
CAS番号:1269290-96-1
MF:C7H3BrN2O2
メガワット:227.014920473099
CID:4803197
4-Bromo-2-cyanonicotinic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-cyanonicotinic acid
-
- インチ: 1S/C7H3BrN2O2/c8-4-1-2-10-5(3-9)6(4)7(11)12/h1-2H,(H,11,12)
- InChIKey: KOIZMZLDXCFENL-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN=C(C#N)C=1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 74
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-Bromo-2-cyanonicotinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012838-1g |
4-Bromo-2-cyanonicotinic acid |
1269290-96-1 | 95% | 1g |
3,155.55 USD | 2021-05-31 | |
| Alichem | A029012838-250mg |
4-Bromo-2-cyanonicotinic acid |
1269290-96-1 | 95% | 250mg |
1,068.20 USD | 2021-05-31 |
4-Bromo-2-cyanonicotinic acid 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Ping Tong Food Funct., 2020,11, 628-639
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
1269290-96-1 (4-Bromo-2-cyanonicotinic acid) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
